GQ-16

Overview

Description

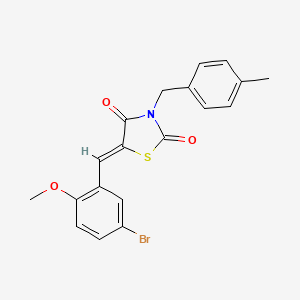

GQ-16 is a novel ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). It has gained attention due to its ability to promote insulin sensitization without causing weight gain, a common side effect associated with other PPARγ agonists . This compound is a thiazolidinedione derivative and has shown promise in the treatment of diabetes and other metabolic disorders .

Mechanism of Action

Target of Action

GQ-16, also known as (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione or (Z)-5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, primarily targets the peroxisome proliferator-activated receptor γ (PPARγ) and the Gq alpha subunit .

Mode of Action

This compound interacts with its targets by acting as a partial agonist of PPARγ . It effectively inhibits Cdk5-mediated phosphorylation of PPARγ . In the case of the Gq alpha subunit, this compound activates intracellular signaling pathways in response to activation of cell surface G protein-coupled receptors (GPCRs) .

Biochemical Pathways

The interaction of this compound with PPARγ and the Gq alpha subunit affects several biochemical pathways. Gq proteins couple to G protein-coupled receptors to activate beta-type phospholipase C (PLC-β) enzymes. PLC-β in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP 2) to diacyl glycerol (DAG) and inositol trisphosphate (IP 3) . These act as second messengers, with IP 3 releasing stored calcium into the cytoplasm and DAG activating protein kinase C (PKC) .

Pharmacokinetics

This suggests that this compound has favorable pharmacokinetic properties that allow it to exert its therapeutic effects without inducing common side effects associated with full PPARγ activation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to have immunomodulatory and antifibrotic properties . In peripheral blood mononuclear cells (PBMC) from systemic sclerosis (SSc) patients, this compound modulated the secretion of cytokines IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ . In a murine model of SSc, this compound reduced dermal thickening, collagen accumulation in the skin, and down-regulated the expression of fibrosis markers in the skin and lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GQ-16 involves the preparation of 5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)-thiazolidine-2,4-dione . The synthetic route typically includes the following steps:

Formation of the thiazolidinedione core: This involves the reaction of thiazolidine-2,4-dione with appropriate benzyl halides under basic conditions.

Introduction of the benzylidene moiety: This step involves the condensation of the thiazolidinedione core with 5-bromo-2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

GQ-16 primarily undergoes the following types of reactions:

Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazolidinedione core can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinedione derivatives .

Scientific Research Applications

GQ-16 has a wide range of scientific research applications:

Comparison with Similar Compounds

GQ-16 is unique compared to other PPARγ ligands due to its ability to promote insulin sensitization without causing weight gain . Similar compounds include:

Rosiglitazone: A full agonist of PPARγ that is effective in improving insulin sensitivity but is associated with weight gain and edema.

PA-082: Another partial agonist with a similar pharmacological profile to this compound.

These compounds highlight the potential of partial agonists like this compound in developing improved therapeutic agents for metabolic disorders.

Biological Activity

GQ-16 is a novel compound classified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has garnered attention due to its unique pharmacological profile, which includes the ability to enhance insulin sensitivity without the common side effects associated with traditional PPARγ agonists, such as weight gain and edema. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound functions by selectively binding to PPARγ, stabilizing its β-sheet structure, and blocking receptor phosphorylation mediated by Cdk5. This action is crucial as it mitigates the adverse effects typically seen with full agonists in the thiazolidinedione (TZD) class, such as rosiglitazone. The compound exhibits a binding affinity with an inhibition constant () of 160 nM and demonstrates no significant activity towards other PPAR subtypes or RXRα .

In Vivo Studies

- Weight Management and Insulin Sensitivity : this compound has been shown to reduce weight gain in mice subjected to a high-fat diet while simultaneously increasing energy intake. Notably, it reduced epididymal fat mass and liver triglyceride content. The treatment resulted in enhanced expression of thermogenesis-related genes in brown adipose tissue (BAT) and visceral white adipose tissue (WAT) .

- Gene Expression Analysis : Histological analyses indicated morphological changes in adipose tissues consistent with increased BAT activity. Specifically, this compound treatment led to increased uncoupling protein 1 (UCP-1) expression, a marker of thermogenic activity, in both interscapular BAT and epididymal WAT .

- Insulin Sensitivity : In diabetic mouse models, this compound improved insulin sensitivity without causing weight gain. This unique profile suggests that this compound could serve as a promising candidate for anti-diabetic therapies .

Data Table: Summary of Key Findings

Case Study 1: High-Fat Diet-Induced Obesity Model

In a controlled study involving Swiss male mice, this compound was administered at a dosage of 40 mg/kg/day for two weeks. The results demonstrated a significant reduction in body weight compared to control groups receiving no treatment or traditional TZDs. The treated group exhibited improved metabolic efficiency and reduced adiposity markers .

Case Study 2: Insulin Sensitivity in Diabetic Models

Another study assessed this compound's effects on insulin signaling pathways in diabetic mice. The compound effectively reversed high-fat diet-induced insulin resistance without the typical side effects associated with TZDs, highlighting its potential as a safer alternative for diabetes management .

Properties

IUPAC Name |

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLZLORVKZAHOH-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.